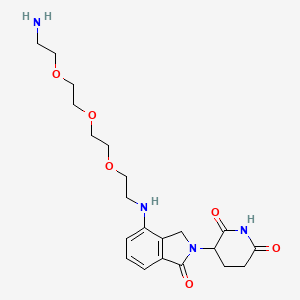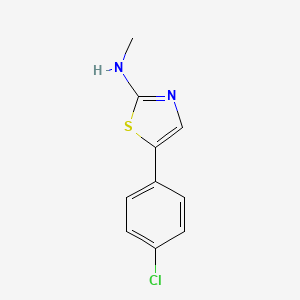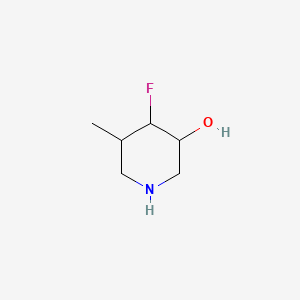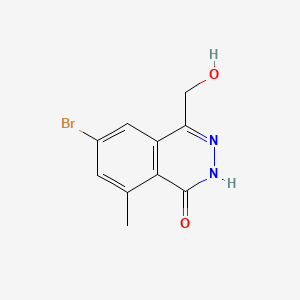
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phthalazinone core. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach is the bromination of 4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 6-Bromo-4-(formyl)-8-methylphthalazin-1(2H)-one.
Reduction: Formation of 4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one.
Substitution: Formation of 6-Azido-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one.
Scientific Research Applications
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxyquinoline
- 4-(Hydroxymethyl)-8-methylphthalazin-1(2H)-one
- 6-Azido-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one
Uniqueness
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phthalazinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-bromo-4-(hydroxymethyl)-8-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-2-6(11)3-7-8(4-14)12-13-10(15)9(5)7/h2-3,14H,4H2,1H3,(H,13,15) |
InChI Key |
OWNDHLYUWLNFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)NN=C2CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)

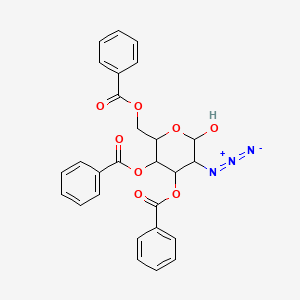
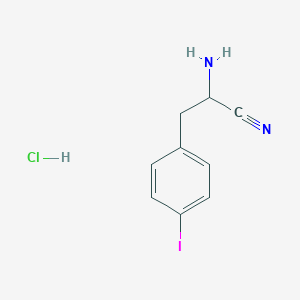
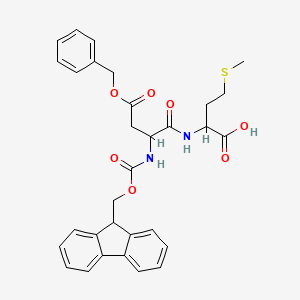
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
